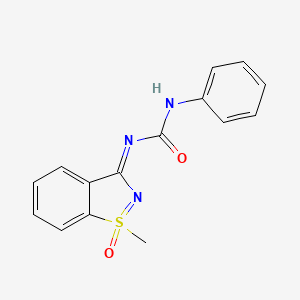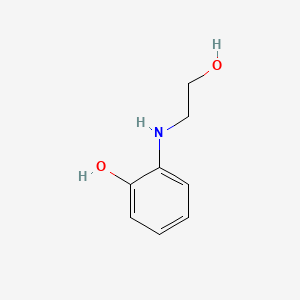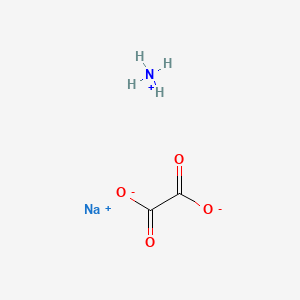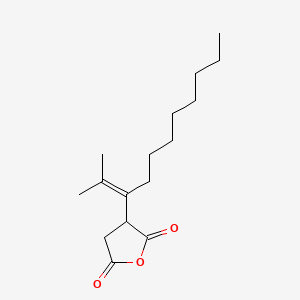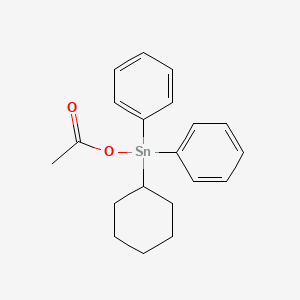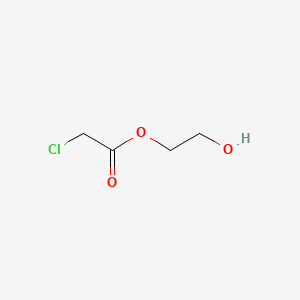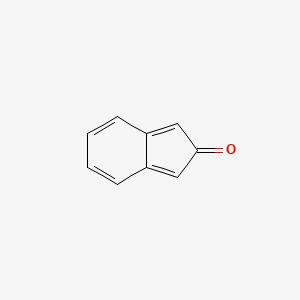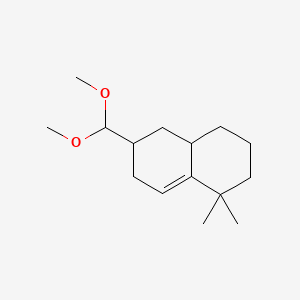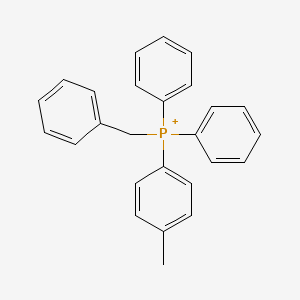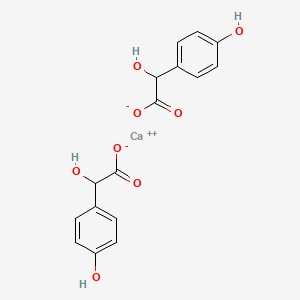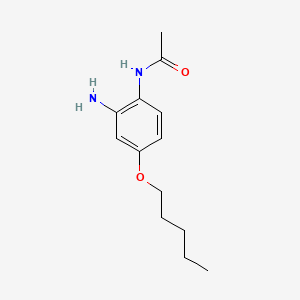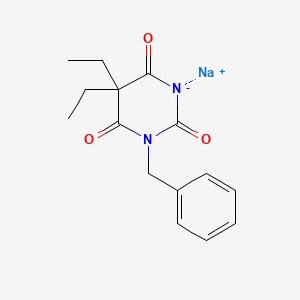
Sodium 1-benzyl-5,5-diethylbarbiturate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-benzyl-5,5-diethylbarbiturate: is a barbiturate derivative known for its sedative and hypnotic properties. It is a sodium salt form of 1-benzyl-5,5-diethylbarbituric acid, which belongs to the class of barbiturates. Barbiturates are central nervous system depressants that were widely used in the past for their sedative, hypnotic, and anticonvulsant effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-benzyl-5,5-diethylbarbiturate typically involves the alkylation of 5,5-diethylbarbituric acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through recrystallization and dried under vacuum.
化学反応の分析
Types of Reactions:
Oxidation: Sodium 1-benzyl-5,5-diethylbarbiturate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the barbiturate ring, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the barbiturate ring.
Substitution: Various substituted barbiturates depending on the nucleophile used.
科学的研究の応用
Chemistry: Sodium 1-benzyl-5,5-diethylbarbiturate is used as a reagent in organic synthesis, particularly in the preparation of other barbiturate derivatives. It serves as a model compound for studying the reactivity and properties of barbiturates.
Biology: In biological research, this compound is used to study the effects of barbiturates on the central nervous system. It is also used in pharmacological studies to understand the mechanisms of action of sedative and hypnotic drugs.
Medicine: While its use in medicine has declined due to the availability of safer alternatives, this compound has historical significance as a sedative and hypnotic agent. It has been used in the treatment of insomnia and as an anesthetic in surgical procedures.
Industry: In the industrial sector, this compound is used in the manufacture of other barbiturate compounds. It is also employed in the production of certain pharmaceuticals and chemical intermediates.
作用機序
Sodium 1-benzyl-5,5-diethylbarbiturate exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity in the brain. It binds to the GABA receptor complex, increasing the duration of chloride ion channel opening and leading to hyperpolarization of the neuronal membrane. This results in a decrease in neuronal excitability and produces sedative and hypnotic effects.
類似化合物との比較
Sodium 5,5-diethylbarbiturate: Another barbiturate derivative with similar sedative and hypnotic properties.
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Thiopental: A barbiturate used as an anesthetic agent.
Uniqueness: Sodium 1-benzyl-5,5-diethylbarbiturate is unique due to the presence of the benzyl group, which influences its pharmacokinetic and pharmacodynamic properties. The benzyl group enhances its lipophilicity, allowing for better penetration of the blood-brain barrier and more potent central nervous system effects compared to other barbiturates.
特性
CAS番号 |
94201-49-7 |
|---|---|
分子式 |
C15H17N2NaO3 |
分子量 |
296.30 g/mol |
IUPAC名 |
sodium;1-benzyl-5,5-diethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C15H18N2O3.Na/c1-3-15(4-2)12(18)16-14(20)17(13(15)19)10-11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3,(H,16,18,20);/q;+1/p-1 |
InChIキー |
BZXGMPMMCUFEBT-UHFFFAOYSA-M |
正規SMILES |
CCC1(C(=O)[N-]C(=O)N(C1=O)CC2=CC=CC=C2)CC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


